双核蛋白 2

描述

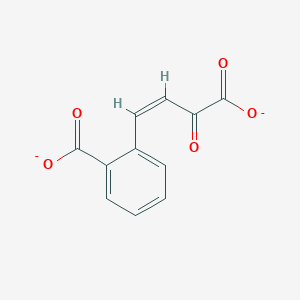

Binucleine 2 is an isoform-specific inhibitor of Drosophila Aurora B kinase, elucidating the mechanism of cytokinesis within cellular division processes. Aurora kinases are pivotal in cell division, making them critical targets for cancer therapy. Binucleine 2's specificity for Aurora B kinase, due to a unique residue within the kinase active site, highlights its potential utility in targeted cancer treatments. Its synthesis and analysis contribute to understanding the intricate balance of cell division and its implications in oncology (Smurnyy et al., 2010).

Synthesis Analysis

The synthesis of binuclear complexes, including those related to Binucleine 2's class, involves intricate reactions that yield complexes with unique properties. For example, Jamali et al. (2008) synthesized binuclear cyclometalated organoplatinum complexes, highlighting the complex synthetic routes needed to produce binuclear compounds with specific functionalities and coordination geometries. These synthetic approaches are crucial for developing compounds with desired biological or chemical properties, such as selective kinase inhibition (Jamali et al., 2008).

Molecular Structure Analysis

Binucleine 2's effectiveness can be attributed to its molecular structure, particularly how it interacts with Aurora B kinase. Molecular structure analysis of related binuclear complexes reveals how specific arrangements and bonding patterns influence their activity and specificity. For example, Jain et al. (1994) studied binuclear organoplatinum(II) complexes, showing how structural features affect their chemical behavior and interaction potentials. Such analyses are fundamental in understanding how Binucleine 2 interacts with its target kinase (Jain et al., 1994).

Chemical Reactions and Properties

Binucleine 2's chemical properties, especially its reactivity and interaction with biological molecules, are central to its mechanism of action. The study of binuclear complexes offers insights into the chemical behaviors that underlie Binucleine 2's biological effects. For instance, the work by Koiwa et al. (2004) on the electrochemistry of binuclear ruthenium(III) complexes provides a basis for understanding the redox properties and reactivity of similar binuclear entities, shedding light on how such compounds can be designed for selective biological activities (Koiwa et al., 2004).

Physical Properties Analysis

The physical properties of Binucleine 2, such as solubility, stability, and molecular geometry, are crucial for its biological application. Analyzing the physical properties of binuclear complexes, like those conducted by Hu et al. (2006) on Cu(II) complexes, aids in understanding how such compounds behave under physiological conditions. This knowledge is essential for optimizing Binucleine 2's delivery and efficacy in biological systems (Hu et al., 2006).

Chemical Properties Analysis

The chemical properties, including the reactivity, binding affinity, and selectivity of Binucleine 2, dictate its interaction with Aurora B kinase. Studies on the chemical properties of binuclear complexes, such as those by Pointillart et al. (2010), provide insights into how modifications in the chemical structure can enhance specificity and efficacy. Understanding these properties is vital for refining Binucleine 2's utility as a kinase inhibitor (Pointillart et al., 2010).

科学研究应用

果蝇中 Aurora B 激酶抑制

双核蛋白 2 已被确定为果蝇 Aurora B 激酶的高度异构体特异性抑制剂,重点关注激酶活性位点中的单个残基,该残基赋予了 Aurora B 的特异性。这项研究表明,Aurora B 激酶活性在收缩环内陷过程中不是必需的,提供了对胞质分裂机制的见解 (Smurnyy 等,2010)。

帕金森病研究

围绕双核蛋白 2 的大量研究集中在帕金森病和相关的 α-突触核蛋白病上。研究调查了各个方面,例如:

- 过表达 α-突触核蛋白的小鼠的早期和进行性感觉运动异常,说明了运动缺陷的发展与大脑中 α-突触核蛋白的积累有关 (Fleming 等,2004)。

- α-突触核蛋白在 REM 睡眠行为障碍中的作用及其与痴呆和帕金森病的关系,探索基于突触核蛋白病病理学的临床和神经病理诊断 (Boeve 等,2003)。

- α-突触核蛋白激活蛋白磷酸酶 2A,减少多巴胺能细胞中酪氨酸羟化酶的磷酸化,提供了 α-突触核蛋白对多巴胺合成影响的分子机制的见解 (Peng 等,2005)。

- α-突触核蛋白基因座三联体重复在帕金森病中的影响,突出了遗传关联和神经病理学意义 (Singleton 等,2003)。

神经退行性疾病研究

研究还集中在 α-突触核蛋白在神经退行性疾病中的更广泛影响,包括:

- 研究 α-突触核蛋白在神经元中的调节作用,特别是与组蛋白乙酰化和神经毒性有关的作用,这为治疗突触核蛋白病的治疗策略提供了潜在途径 (Kontopoulos 等,2006)。

- 探索 α-突触核蛋白在正常大鼠脑神经元中的广泛核定位,阐明其在神经元核中的生理功能,并提出进一步研究的领域 (Yu 等,2007)。

其他研究应用

对双核蛋白 2 的研究还包括对其对配体结合和寡聚的影响与 Ca2+ 结合相关的研究,提供了对其功能特性和潜在病理作用的见解 (Nielsen 等,2001)。

未来方向

属性

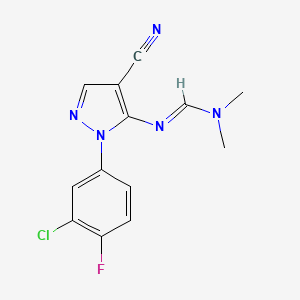

IUPAC Name |

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYLHJHZOUDLB-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430554 | |

| Record name | Binucleine 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Binucleine 2 | |

CAS RN |

220088-42-6 | |

| Record name | Binucleine 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanimidamide, N'-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)

![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)

![4-[(2E)-2-{2-[6-hydroxy-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-7H-purin-7-yl]ethylidene}hydrazinyl]benzoic acid](/img/structure/B1242979.png)

![2-[hydroxy-[[(2R)-2-(octadecoxymethyl)oxolan-2-yl]methoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1242985.png)